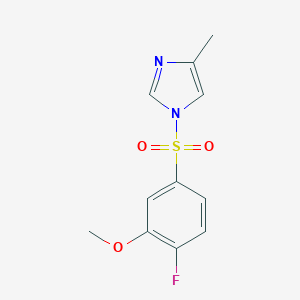
1-(4-FLUORO-3-METHOXYBENZENESULFONYL)-4-METHYL-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUORO-3-METHOXYBENZENESULFONYL)-4-METHYL-1H-IMIDAZOLE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a fluoro and methoxy group The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is another key feature of this compound
Preparation Methods
The synthesis of 1-(4-FLUORO-3-METHOXYBENZENESULFONYL)-4-METHYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The introduction of the sulfonyl group onto the phenyl ring is achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 4-fluoro-3-methoxybenzene with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Imidazole Ring: The next step involves the formation of the imidazole ring. This can be achieved through the reaction of the sulfonylated benzene derivative with a suitable imidazole precursor under acidic or basic conditions.
Methylation: The final step involves the methylation of the imidazole ring to introduce the 4-methyl group. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
1-(4-FLUORO-3-METHOXYBENZENESULFONYL)-4-METHYL-1H-IMIDAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-FLUORO-3-METHOXYBENZENESULFONYL)-4-METHYL-1H-IMIDAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUORO-3-METHOXYBENZENESULFONYL)-4-METHYL-1H-IMIDAZOLE depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The pathways involved in its mechanism of action can vary depending on the target and the biological context.
Comparison with Similar Compounds
1-(4-FLUORO-3-METHOXYBENZENESULFONYL)-4-METHYL-1H-IMIDAZOLE can be compared with other similar compounds, such as:
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane: This compound has a similar sulfonyl-phenyl structure but features an azepane ring instead of an imidazole ring.
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole: This compound has an additional phenyl group attached to the imidazole ring, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11FN2O3S |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3 |
InChI Key |
YYFWDPVWQURBOU-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)F)OC |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B224782.png)
![[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224788.png)
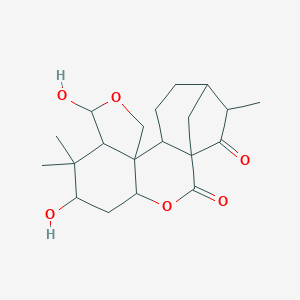
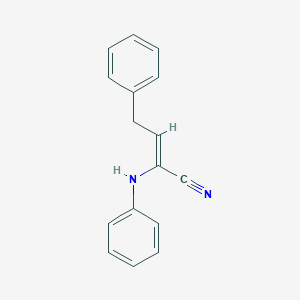
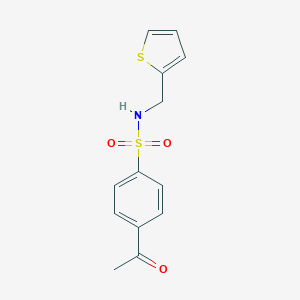
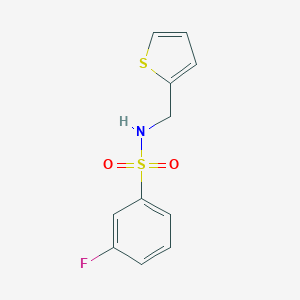
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
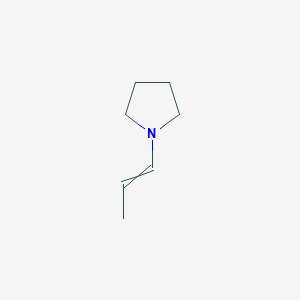
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)
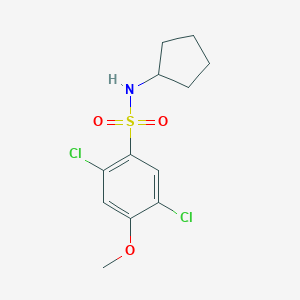
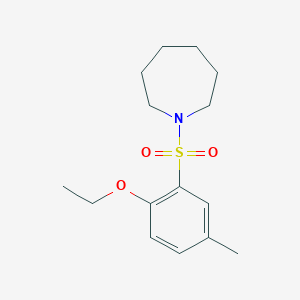
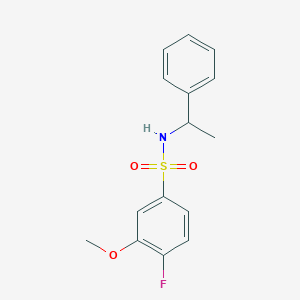
![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
